molecular formula C18H18Cl2N2O4S B5035995 1-[(2,5-dichlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide

1-[(2,5-dichlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide

Cat. No. B5035995
M. Wt: 429.3 g/mol
InChI Key: PZDTXRYDBFLBNK-UHFFFAOYSA-N
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Description

1-[(2,5-dichlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as DCP-LA and has been extensively studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 1-[(2,5-dichlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide involves its ability to modulate various signaling pathways in the body. The compound has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. Additionally, the compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell proliferation. The compound also inhibits the activity of MMPs, which are enzymes involved in tissue remodeling and cancer metastasis.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-[(2,5-dichlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide have been extensively studied in vitro and in vivo. The compound has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of neurodegenerative diseases. The compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. Additionally, the compound has been shown to have vasodilatory effects, which make it a potential candidate for the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(2,5-dichlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide in lab experiments include its ability to modulate various signaling pathways and its potential applications in various fields such as neuroprotection, cancer treatment, and cardiovascular diseases. However, the limitations of using the compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for the research on 1-[(2,5-dichlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide. One direction is to further study the compound's mechanism of action and its potential applications in various fields such as neuroprotection, cancer treatment, and cardiovascular diseases. Another direction is to optimize the synthesis method to obtain higher yields of the compound and to study its pharmacokinetics and pharmacodynamics. Additionally, further studies are needed to determine the optimal dosage and administration of the compound and to investigate its potential side effects.

Synthesis Methods

The synthesis of 1-[(2,5-dichlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-hydroxyaniline in the presence of triethylamine. The resulting product is then reacted with piperidine-4-carboxylic acid to obtain the final product. The synthesis method has been optimized to obtain high yields of the compound.

Scientific Research Applications

1-[(2,5-dichlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in various fields such as neuroprotection, cancer treatment, and cardiovascular diseases. The compound has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. The compound has also been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and atherosclerosis.

properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-N-(3-hydroxyphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O4S/c19-13-4-5-16(20)17(10-13)27(25,26)22-8-6-12(7-9-22)18(24)21-14-2-1-3-15(23)11-14/h1-5,10-12,23H,6-9H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDTXRYDBFLBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=CC=C2)O)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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